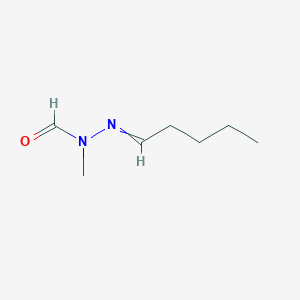

Pentanal N-methyl-N-formylhydrazone

Description

Contextualization within Hydrazone Chemistry

Hydrazones are a class of organic compounds characterized by the structure R₁R₂C=NNR₃R₄. They are formed by the reaction of aldehydes or ketones with hydrazines. The specific subclass of N-methyl-N-formylhydrazones are derivatives of N-methyl-N-formylhydrazine and an aldehyde or ketone.

Pentanal N-methyl-N-formylhydrazone belongs to this subclass, where the aldehyde is pentanal. Its structure features a pentylidene group attached to the nitrogen of the hydrazone, which is also substituted with a methyl group and a formyl group. The IUPAC name for this compound is N-methyl-N-[(E)-pentylideneamino]formamide. nih.gov

Significance of N-Methyl-N-Formylhydrazine Derivatives in Organic Synthesis

N-methyl-N-formylhydrazine and its derivatives are of interest in organic synthesis and are found in nature. For instance, gyromitrin (B31913), which is acetaldehyde (B116499) N-methyl-N-formylhydrazone, is a well-known toxin found in some species of false morel mushrooms. researchgate.net The chemistry of these compounds is often linked to their hydrolysis products. Under acidic conditions, similar to those in the stomach, they can hydrolyze to form N-methyl-N-formylhydrazine, which can then be further hydrolyzed to methylhydrazine. nih.govnih.gov

The synthesis of N-methyl-N-formylhydrazine can be achieved by reacting methylhydrazine with ethyl formate. This hydrazine (B178648) derivative serves as a precursor for creating various N-methyl-N-formylhydrazones through condensation reactions with different aldehydes and ketones.

Overview of the Chemical Compound's Research Landscape

Research on this compound is primarily in the context of its occurrence in nature, specifically in false morel mushrooms of the genus Gyromitra. researchgate.netnih.gov It has been identified as a higher homologue of gyromitrin, alongside other compounds like hexanal (B45976) N-methyl-N-formylhydrazone and 3-methylbutanal (B7770604) N-methyl-N-formylhydrazone.

Studies have investigated the presence of these hydrazones in both fresh and processed Gyromitra esculenta mushrooms. nih.gov The primary focus of the existing research has been on the toxicological aspects of these compounds, as they are structurally related to the known toxin gyromitrin. nih.gov The existing literature provides some data on its chemical and physical properties, which are summarized in the tables below.

Chemical and Physical Properties

This table summarizes key computed physical and chemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₇H₁₄N₂O | nih.gov |

| Molecular Weight | 142.20 g/mol | nih.gov |

| IUPAC Name | N-methyl-N-[(E)-pentylideneamino]formamide | nih.gov |

| CAS Number | 57590-20-2 | nih.gov |

| Canonical SMILES | CCCCC=NN(C)C=O | nih.gov |

| InChI Key | IHTUGUQGWPOOJG-SOFGYWHQSA-N | nih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C7H14N2O |

|---|---|

Molecular Weight |

142.2 g/mol |

IUPAC Name |

N-methyl-N-(pentylideneamino)formamide |

InChI |

InChI=1S/C7H14N2O/c1-3-4-5-6-8-9(2)7-10/h6-7H,3-5H2,1-2H3 |

InChI Key |

IHTUGUQGWPOOJG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC=NN(C)C=O |

Synonyms |

pentanal N-methyl-N-formylhydrazone PMFH |

Origin of Product |

United States |

Synthetic Methodologies for Pentanal N Methyl N Formylhydrazone

Condensation Reactions Involving Pentanal Precursors

The principal method for synthesizing Pentanal N-methyl-N-formylhydrazone involves the condensation reaction between pentanal and a suitable hydrazine (B178648) derivative. This approach is a cornerstone of hydrazone formation, relying on the nucleophilic attack of the hydrazine nitrogen on the electrophilic carbonyl carbon of the aldehyde.

Approaches Utilizing N-Methylformamide

One documented synthetic route involves the reaction of pentanal with N-methylformamide. ontosight.ai This method likely proceeds through the in-situ formation of a reactive hydrazine species from N-methylformamide under specific reaction conditions, which then condenses with pentanal. The specifics of the mechanism, including the necessary catalysts and reaction conditions such as temperature and solvents, are crucial for achieving a successful synthesis.

Strategies with Methylhydrazine and Formic Acid

An alternative and more direct condensation strategy employs methylhydrazine and formic acid as reactants with pentanal. ontosight.ai In this approach, methylhydrazine acts as the nucleophile, attacking the carbonyl group of pentanal to form a hydrazone intermediate. The formic acid then serves as a formylating agent, introducing the formyl group to the methylated nitrogen atom of the hydrazine moiety. This two-step, one-pot reaction provides a direct pathway to the target molecule.

Alternative Synthetic Pathways and Catalyst Development

While condensation reactions are the most direct route, research into alternative synthetic pathways for hydrazones is an ongoing field. For other types of N-alkylated compounds, various catalytic systems have been developed. For instance, rhodium(II) catalysts have been employed in the synthesis of N-alkyl aziridines from olefins, and gold-catalyzed reactions have been used for creating N-(α-furanyl) alkyl sulfoximines. nih.govrsc.org The development of novel catalysts could potentially lead to more efficient and selective syntheses of N-alkyl-N-formylhydrazones like the pentanal derivative. Future research may explore the adaptability of such catalytic systems to the synthesis of this compound, potentially offering milder reaction conditions and improved yields.

Optimization of Reaction Conditions and Yields for Enhanced Synthesis

The efficiency of any synthetic method is highly dependent on the optimization of reaction conditions. Key parameters that influence the yield and purity of this compound include temperature, reaction time, solvent choice, and the stoichiometry of the reactants. A systematic study of these variables for the condensation reactions described would be necessary to maximize the output of the desired product. For example, the choice of an appropriate solvent can significantly affect the solubility of reactants and intermediates, thereby influencing the reaction rate. Similarly, precise control of temperature is often critical to prevent side reactions and decomposition of the product.

Isolation and Purification Techniques for Synthetic Products

Following the synthesis, the isolation and purification of this compound are essential to obtain a product of high purity. Standard laboratory techniques are employed for this purpose. Initially, the crude product might be isolated by extraction, followed by washing to remove unreacted starting materials and inorganic byproducts. Further purification is typically achieved through chromatographic methods, such as column chromatography, which separates the target compound from any remaining impurities based on differential adsorption to a stationary phase. The purity of the final product can then be assessed using analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

Chemical Reactivity and Transformation Studies of Pentanal N Methyl N Formylhydrazone

Hydrolytic Cleavage Pathways and Products

The most significant chemical reaction of Pentanal N-methyl-N-formylhydrazone is its hydrolysis, particularly under acidic conditions. This process involves the cleavage of the hydrazone moiety and is a key pathway for its transformation.

Formation of Methylhydrazine and Related Byproducts

The hydrolysis of this compound proceeds in a stepwise manner. The initial step involves the cleavage of the C=N double bond, which releases the original aldehyde, pentanal, and an unstable intermediate, N-methyl-N-formylhydrazine (MFH). researchgate.netresearchgate.net Subsequently, under continued acidic conditions, the formyl group of MFH is cleaved, yielding the final and more stable byproduct, methylhydrazine (MH). researchgate.netresearchgate.net

Step 1: this compound + H₂O (acidic) → Pentanal + N-methyl-N-formylhydrazine (MFH)

Step 2: N-methyl-N-formylhydrazine (MFH) + H₂O (acidic) → Formic Acid + Methylhydrazine (MH)

The table below details the reactants and products of this hydrolytic pathway.

| Reactant | Intermediate/Byproduct | Final Product |

| This compound | Pentanal | |

| N-methyl-N-formylhydrazine (MFH) | Methylhydrazine (MH) | |

| Formic Acid |

Mechanistic Investigations of Hydrolysis Under Varied Conditions

Detailed mechanistic and kinetic studies specifically on this compound are not extensively available in the published literature. However, the mechanism is understood to be analogous to other acid-catalyzed hydrolyses of hydrazones. The reaction is initiated by the protonation of the nitrogen atom of the C=N bond, which increases the electrophilicity of the carbon atom. This is followed by the nucleophilic attack of a water molecule on the carbon atom, leading to the formation of a carbinolamine intermediate. Subsequent proton transfers and elimination of the hydrazine (B178648) portion result in the cleavage of the C=N bond.

The rate of hydrolysis is highly dependent on the pH of the medium. Studies on related compounds have shown that the reaction is significantly accelerated under acidic conditions, such as those mimicking the environment of the human stomach (pH 1-3). researchgate.net The stability of the compound increases as the pH approaches neutral.

Further Derivatization Reactions of the Hydrazone Moiety

While the primary reaction of this compound is hydrolysis, the resulting product, methylhydrazine, is a reactive chemical species that can undergo further derivatization. For analytical purposes, methylhydrazine derived from the hydrolysis of the parent compound can be derivatized to enhance its detection. One such method involves the reaction with pentafluorobenzoyl chloride to produce tris-pentafluorobenzoyl methylhydrazine, a derivative suitable for gas chromatography-mass spectrometry (GC-MS) analysis.

Direct derivatization of the intact this compound molecule, without initial hydrolysis, is not a widely reported area of study. The reactivity of the hydrazone moiety itself is dominated by its susceptibility to cleavage.

Stereochemical Aspects of Reactions and Product Formation

This compound possesses a carbon-nitrogen double bond (C=N), which can exist as either (E) or (Z) stereoisomers. The IUPAC name, N-methyl-N-[(E)-pentylideneamino]formamide, indicates that the naturally occurring and synthetically described form is the (E) isomer. nih.gov This compound is achiral. nih.gov

During the hydrolysis reaction, the stereocenter at the C=N bond is destroyed, leading to the formation of achiral products: pentanal, N-methyl-N-formylhydrazine, and methylhydrazine. Therefore, the stereochemistry of the starting material does not influence the stereochemical outcome of the hydrolytic cleavage products.

Stability Studies and Degradation Pathways

The stability of this compound is intrinsically linked to its primary degradation pathway, which is hydrolysis.

pH Stability: The compound is relatively unstable in acidic environments, readily undergoing hydrolysis. Its stability increases in neutral and alkaline conditions.

Thermal Stability: While specific studies on the thermal stability of pure this compound are limited, research on the processing of mushrooms containing this and related compounds shows that its concentration is significantly reduced by boiling. This suggests that the compound is susceptible to thermal degradation, likely through the acceleration of hydrolysis.

Degradation Products: The primary degradation products under aqueous and acidic conditions are pentanal, N-methyl-N-formylhydrazine, and subsequently, methylhydrazine and formic acid.

The table below summarizes the known stability characteristics and degradation products.

| Condition | Stability | Primary Degradation Pathway | Degradation Products |

| Acidic pH (e.g., 1-3) | Low | Hydrolysis | Pentanal, N-methyl-N-formylhydrazine, Methylhydrazine, Formic Acid |

| Neutral/Alkaline pH | Higher | - | - |

| Elevated Temperature (e.g., boiling) | Low | Accelerated Hydrolysis | Pentanal, N-methyl-N-formylhydrazine, Methylhydrazine, Formic Acid |

Spectroscopic and Structural Elucidation of Pentanal N Methyl N Formylhydrazone

Application of Mass Spectrometry for Molecular Characterization

Mass spectrometry is a primary technique for the molecular characterization of Pentanal N-methyl-N-formylhydrazone, confirming its molecular weight and providing insights into its fragmentation patterns. The compound has a molecular formula of C7H14N2O and a molecular weight of approximately 142.20 g/mol . nih.gov

Gas chromatography-mass spectrometry (GC-MS) is a suitable method for the analysis of N-methyl-N-formylhydrazones found in mushroom samples. fda.govnih.gov In a typical GC-MS analysis, the compound would be separated from a mixture based on its volatility and polarity before being introduced into the mass spectrometer.

Upon ionization, typically through electron ionization (EI), the molecule would generate a molecular ion peak ([M]+•) corresponding to its molecular weight. Subsequent fragmentation would likely involve the cleavage of the alkyl chain and the hydrazone moiety, yielding characteristic fragment ions. While a detailed mass spectrum with specific m/z values and relative intensities for this compound is not widely published in publicly accessible databases, a mass spectrum for this compound is cataloged in the NIST (National Institute of Standards and Technology) library.

Table 1: Molecular and Mass Spectrometry Properties of this compound

| Property | Value |

| Molecular Formula | C7H14N2O |

| Molecular Weight | 142.20 g/mol |

| Exact Mass | 142.110613074 Da |

| Analysis Method | Gas Chromatography-Mass Spectrometry (GC-MS) |

Note: Detailed fragmentation data is not publicly available.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Studies for Structural Confirmation

Theoretically, a ¹H NMR spectrum would exhibit signals corresponding to the protons of the pentylidene group, the N-methyl group, and the formyl group. The chemical shifts and coupling patterns would provide information about the connectivity and stereochemistry of the molecule. Similarly, a ¹³C NMR spectrum would show distinct signals for each of the seven carbon atoms, with their chemical shifts indicating their chemical environment (e.g., alkyl, imine, carbonyl).

Infrared (IR) Spectroscopy for Functional Group Identification

Specific experimental Infrared (IR) spectroscopic data for this compound, including tables of absorption frequencies, are not available in the public domain. An IR spectrum would be instrumental in identifying the key functional groups present in the molecule.

Expected characteristic absorption bands would include:

C=O stretching: A strong absorption band characteristic of the formyl group's carbonyl.

C=N stretching: An absorption corresponding to the imine bond of the hydrazone.

C-H stretching and bending: Absorptions from the alkyl chain and methyl group.

C-N stretching: Vibrations associated with the carbon-nitrogen bonds.

Without experimental data, a detailed analysis of the functional group region is not possible.

Electronic Absorption Spectroscopy for Chromophore Analysis

There is no publicly available experimental data regarding the electronic absorption (UV-Vis) spectroscopy of this compound. This technique would be used to identify the chromophores within the molecule and determine the wavelengths of maximum absorption (λmax). The hydrazone and carbonyl moieties are expected to be the primary chromophores, likely resulting in absorption bands in the ultraviolet region of the electromagnetic spectrum.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Chiral Analysis

The applicability of Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for the chiral analysis of this compound is contingent on whether the molecule is chiral. Based on its structure, this compound does not possess a stereocenter and is therefore achiral. As a result, VCD and ECD spectroscopy are not applicable techniques for its analysis, as it would not exhibit a differential absorption of circularly polarized light.

X-ray Crystallography for Solid-State Structural Determination

There are no published reports of the single-crystal X-ray crystallographic analysis of this compound. This technique, if a suitable crystal could be grown, would provide the most definitive three-dimensional structure of the molecule in the solid state, including precise bond lengths, bond angles, and intermolecular interactions. In the absence of such experimental data, the solid-state conformation of the compound remains undetermined.

Computational and Theoretical Chemistry of Pentanal N Methyl N Formylhydrazone

Quantum Chemical Calculations of Molecular Structure and Conformations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in predicting the three-dimensional structure and conformational landscape of molecules like Pentanal N-methyl-N-formylhydrazone. For N-acylhydrazones, a key feature is the existence of geometric isomers (E/Z) around the C=N double bond and conformational isomers (syn/anti) due to rotation around the N-N and N-C(O) single bonds. mdpi.com

Theoretical studies on similar N-acylhydrazones have shown that the E isomer at the C=N bond is generally the most stable. acs.org The conformational preference around the amide C(O)-N bond is a critical factor. For many N-acylhydrazones, the antiperiplanar conformation is favored. However, studies on N-methylated analogs have revealed that N-methylation can induce a significant shift, making the synperiplanar conformation the more stable one. acs.org This suggests that for this compound, the synperiplanar arrangement around the formyl group's C-N bond is likely the dominant conformer.

Ab initio molecular orbital studies on simple hydrazones indicate that the energy barrier for E⇌Z isomerization proceeds via an inversion pathway, with the barrier height influenced by the substituents on the imine carbon. rsc.org For this compound, the pentyl group would play a role in defining this barrier.

Table 1: Predicted Geometrical Parameters for the E-Isomer of this compound (Based on DFT Calculations of Analogous Hydrazones)

| Parameter | Predicted Value |

| C=N Bond Length | ~1.28 - 1.30 Å |

| N-N Bond Length | ~1.36 - 1.38 Å |

| N-C(formyl) Bond Length | ~1.35 - 1.37 Å |

| C=N-N Bond Angle | ~118° - 122° |

| N-N-C(formyl) Bond Angle | ~119° - 123° |

Note: These values are estimations based on published data for similar N-acylhydrazones and may vary in the actual molecule.

Reaction Pathway Modeling for Synthesis and Degradation Processes

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. The synthesis of hydrazones typically involves the condensation reaction between a hydrazine (B178648) derivative and a carbonyl compound—in this case, N-methyl-N-formylhydrazine and pentanal. numberanalytics.com The reaction is generally acid-catalyzed and proceeds through a tetrahedral intermediate followed by dehydration. numberanalytics.com

The degradation of hydrazones, particularly through hydrolysis, is also a subject of computational investigation. Studies on hydrazone exchange reactions, which are mechanistically related to hydrolysis, have been modeled using DFT. ljmu.ac.uk These studies suggest that the process is often initiated by the protonation of the imine nitrogen, which subsequently facilitates nucleophilic attack (by water in the case of hydrolysis). ljmu.ac.uk The energy barriers for these steps can be calculated to predict reaction rates under different conditions. For this compound, the electronic and steric effects of the pentyl and N-methyl-N-formyl groups would influence the activation energies of both formation and degradation pathways.

Furthermore, computational studies have explored the decomposition of hydrazine derivatives. For instance, the thermal decomposition of monomethylhydrazine has been modeled, identifying key elementary reaction steps. mdpi.com While not directly analogous to the hydrolysis of the hydrazone, these studies provide insight into the stability of the N-N bond under energetic conditions.

Electronic Structure and Bonding Analysis

The electronic properties of this compound can be thoroughly analyzed using computational methods. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest as they govern the molecule's reactivity.

In N-acylhydrazones, the HOMO is typically localized over the hydrazone moiety, including the lone pairs of the nitrogen atoms, while the LUMO is often distributed over the conjugated system. acs.orgacs.org The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical reactivity and stability; a smaller gap generally implies higher reactivity. acs.orgnih.gov DFT calculations on a range of hydrazones have shown that this gap can be tuned by altering the substituents. acs.orgnih.gov

Natural Bond Orbital (NBO) analysis can provide further insights into the electronic structure, such as charge distribution and delocalization. acs.org For N-acylhydrazones, NBO analysis reveals significant delocalization of electron density across the O=C-N-N=C backbone, which contributes to their stability and influences their chemical properties. researchgate.net The presence of the N-methyl group in this compound is expected to influence the electron density distribution, particularly at the nitrogen atoms and the formyl carbon. acs.org

Table 2: Predicted Electronic Properties of this compound (Based on DFT Calculations of Analogous Hydrazones)

| Property | Predicted Characteristic |

| HOMO Energy | Relatively high, indicating susceptibility to electrophilic attack |

| LUMO Energy | Relatively low, indicating susceptibility to nucleophilic attack |

| HOMO-LUMO Gap | Moderate, suggesting a balance of stability and reactivity |

| Dipole Moment | Significant, due to the polar formyl and hydrazone groups |

Spectroscopic Property Prediction and Validation

Computational chemistry allows for the prediction of various spectroscopic properties, which can then be used to validate experimental data or to aid in the structural elucidation of new compounds.

Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies of a molecule. nih.gov For this compound, characteristic vibrational modes would include the C=O stretch of the formyl group, the C=N stretch of the imine, and the N-N stretch. Theoretical spectra for similar hydrazones have shown good agreement with experimental data, aiding in the assignment of complex spectral features. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts for ¹H and ¹³C NMR can be calculated with a high degree of accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) method in conjunction with DFT. acs.org These calculations are highly sensitive to the molecular conformation, making them a valuable tool for confirming the predominant isomer in solution. acs.org For instance, the chemical shifts of the protons and carbons near the C=N and C=O bonds would be distinct for the different possible conformers of this compound.

Electronic Spectroscopy (UV-Vis): Time-Dependent DFT (TD-DFT) is commonly used to predict the electronic absorption spectra of molecules. nih.gov The calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, which are often of a π → π* or n → π* nature within the conjugated system of N-acylhydrazones. acs.org

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Key Signals |

| IR | C=O stretch (~1650-1680 cm⁻¹), C=N stretch (~1620-1650 cm⁻¹) |

| ¹³C NMR | C=O (~160-170 ppm), C=N (~140-150 ppm) |

| ¹H NMR | CH=N (~7.5-8.5 ppm), N-CH₃ (~3.0-3.5 ppm) |

| UV-Vis (λmax) | ~250-300 nm (π → π* transition) |

Note: These are estimated ranges based on data for analogous compounds.

Molecular Dynamics Simulations (if applicable to solution-phase behavior)

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of molecules, providing insights into their dynamics and interactions with their environment, such as a solvent. nih.gov For this compound in solution, MD simulations could be employed to explore several aspects:

Conformational Dynamics: While quantum chemical calculations can identify stable conformers, MD simulations can reveal the dynamics of interconversion between these conformers in solution, providing a more complete picture of the molecule's flexibility. acs.org

Solvation Structure: MD simulations can model the arrangement of solvent molecules (e.g., water) around the solute, identifying key interaction sites such as hydrogen bonding between water and the formyl oxygen or imine nitrogen. uomustansiriyah.edu.iq This is crucial for understanding the solubility and reactivity of the compound in different media.

Transport Properties: Properties such as the diffusion coefficient can be calculated from MD trajectories, which are relevant for understanding how the molecule moves through a solution.

Recent studies have utilized MD simulations to investigate the stability of hydrazone-ligand complexes with biological targets, confirming stable binding within active sites. acs.orgnih.gov While not directly related to the intrinsic properties of this compound itself, this highlights the utility of MD in understanding the behavior of hydrazones in complex biological environments.

Role and Presence of Pentanal N Methyl N Formylhydrazone in Natural Systems

Identification in Fungal Metabolites, specifically Gyromitra esculenta

Pentanal N-methyl-N-formylhydrazone has been identified as a constituent of the false morel mushroom, Gyromitra esculenta. researchgate.netca.gov This fungus is known for producing a variety of N-methyl-N-formylhydrazone compounds, the most notable of which is gyromitrin (B31913) (acetaldehyde N-methyl-N-formylhydrazone). researchgate.netwikipedia.org Studies on the volatile compounds present in false morels have confirmed the presence of gyromitrin's higher homologues, including the N-methyl-N-formylhydrazones of pentanal, 3-methylbutanal (B7770604), and other aldehydes. researchgate.net

These compounds are responsible for the toxicity associated with the raw mushroom. wikipedia.orgnih.gov The primary toxin, gyromitrin, and its homologues can be hydrolyzed into N-methyl-N-formylhydrazine (MFH) and subsequently into the highly toxic compound monomethylhydrazine (MMH). researchgate.netwikipedia.orgumich.edu The identification of these hydrazones in G. esculenta was a significant step in understanding the biochemistry of this controversial fungus, which is considered a delicacy in some regions after specific preparation methods. wikipedia.orgwisc.edu Research has isolated at least 11 different hydrazones from G. esculenta. wikipedia.org

Table 1: Selected N-Methyl-N-Formylhydrazone Derivatives Identified in Gyromitra esculenta

| Compound Name | Aldehyde Precursor | Chemical Formula | Reference |

|---|---|---|---|

| Gyromitrin (Acetaldehyde N-methyl-N-formylhydrazone) | Acetaldehyde (B116499) | C₄H₈N₂O | researchgate.netwikipedia.org |

| This compound | Pentanal | C₇H₁₄N₂O | researchgate.netnih.gov |

Proposed Biosynthetic Pathways and Precursors in Natural Sources

The precise biosynthetic pathway for this compound in Gyromitra esculenta has not been fully elucidated. However, based on its chemical structure and its co-occurrence with gyromitrin, a plausible pathway can be proposed. The formation of hydrazones typically involves the condensation reaction between a hydrazine (B178648) derivative and a carbonyl compound (an aldehyde or a ketone).

In this case, the proposed precursors for this compound are:

N-methyl-N-formylhydrazine (MFH) : This hydrazine derivative is the core structural component and is also a hydrolysis product of gyromitrin. researchgate.netwikipedia.org

Pentanal : This five-carbon aldehyde provides the pentylidene group of the final molecule.

The proposed biosynthesis is a condensation reaction where the nitrogen of N-methyl-N-formylhydrazine attacks the carbonyl carbon of pentanal, followed by the elimination of a water molecule to form the C=N double bond characteristic of a hydrazone. While the enzymes catalyzing this reaction in G. esculenta have not been identified, this pathway is chemically straightforward. The presence of various aldehyde homologues of gyromitrin suggests that the fungus may possess a non-specific enzyme system capable of utilizing different aldehydes that are available within the fungal cells. researchgate.net

Chemical Ecology and Comparative Studies of Related Hydrazone Derivatives in Biological Environments

The role of hydrazone derivatives in the chemical ecology of fungi is multifaceted. In Gyromitra, compounds like this compound are part of a chemical defense system. Their volatility allows them to be released from the mushroom, and their toxicity can deter fungivores. wisc.edumdpi.com

Beyond their role as toxins in Gyromitra, the hydrazone functional group is found in many biologically active molecules and is a subject of research in medicinal and agricultural chemistry. rhhz.netmdpi.com Studies on various synthetic hydrazone derivatives have revealed a wide range of biological activities, including antifungal, antimicrobial, anticonvulsant, and anti-inflammatory properties. mdpi.commdpi.comnih.gov

For instance, research has shown that certain hydrazone derivatives can effectively inhibit the growth of pathogenic fungi like Candida species. nih.govtandfonline.com The mechanism often involves interference with fungal cell membranes or essential metabolic pathways. mdpi.comtandfonline.com While this compound itself is primarily known as a co-occurring compound with gyromitrin, the broader study of related hydrazones highlights their potential significance in ecological interactions and as scaffolds for developing new bioactive agents. rhhz.nettandfonline.com The presence of a suite of these compounds in G. esculenta points to a complex secondary metabolism that likely plays a crucial role in the fungus's survival and interaction with its environment.

Applications and Utility in Organic Synthesis

Pentanal N-methyl-N-formylhydrazone as a Synthetic Intermediate

The N-acylhydrazone group is a versatile functional group in organic chemistry, known for its role as a stable and reactive building block. nih.govnih.gov this compound, as a member of this class, holds significant potential as a precursor for more complex molecules.

Precursor for Pharmaceutical Syntheses

N-acylhydrazones are recognized as a "privileged scaffold" in medicinal chemistry, meaning they are a common structural feature in a wide range of biologically active compounds. nih.gov This is due to their ability to form stable complexes with biological targets and their straightforward synthesis. nih.govmdpi.com The N-acylhydrazone motif is present in various drugs with analgesic, anti-inflammatory, anticonvulsant, and anticancer properties. nih.govnih.gov

While direct evidence of this compound being used in the synthesis of a specific commercial drug is scarce, its structural components are of interest. For instance, N-methyl-N-formylhydrazine is a known intermediate in the synthesis of some pharmaceuticals. The broader class of N-acylhydrazones has been extensively used to synthesize heterocyclic compounds like pyrazoles, oxadiazoles, and triazoles, which are core structures in many pharmaceutical agents. nih.govuobaghdad.edu.iq For example, novel N-acyl hydrazone derivatives have been synthesized and evaluated as selective COX-2 inhibitors, which are important anti-inflammatory agents. nih.gov

The synthesis of various bioactive N-acylhydrazones is often a straightforward condensation reaction. acs.org This suggests that this compound could be readily incorporated into drug discovery programs aimed at developing new therapeutic agents. mdpi.com

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₁₄N₂O | nih.gov |

| Molecular Weight | 142.20 g/mol | nih.gov |

| IUPAC Name | N-methyl-N'-[(E)-pentylideneamino]formamide | nih.gov |

| CAS Number | 57590-20-2 | nih.gov |

| Appearance | Not available | |

| Boiling Point | Not available | |

| Melting Point | Not available |

Building Block for Agrochemicals

Similar to pharmaceuticals, the synthesis of novel agrochemicals often relies on the construction of complex heterocyclic frameworks. The N-acylhydrazone functionality provides a versatile entry point for creating such structures. Research has shown that acylhydrazone-containing compounds can exhibit a range of biological activities relevant to agriculture, including insecticidal, herbicidal, and fungicidal properties. mdpi.com

For instance, matrine, a natural alkaloid, has been modified with acylhydrazone fragments to enhance its anti-viral activity against the tobacco mosaic virus (TMV). mdpi.com This highlights the potential of incorporating structures like this compound into new agrochemical designs. The straightforward synthesis of N-acylhydrazones makes them attractive candidates for the large-scale production required for agricultural applications. acs.org

Role in the Synthesis of Other Organic Compounds

Beyond specific applications in medicine and agriculture, this compound is a useful intermediate for the synthesis of a variety of other organic compounds. The N-acylhydrazone moiety can undergo a range of chemical transformations, allowing for the construction of diverse molecular architectures. nih.gov

One of the most common applications of hydrazones is in the synthesis of heterocyclic compounds. uobaghdad.edu.iqacs.org For example, they can be used to prepare pyrazole, thiophene, and coumarin (B35378) derivatives. uobaghdad.edu.iq These reactions often proceed through cyclization pathways initiated by the reactive hydrazone group. The synthesis of 1,3,4-oxadiazoles, another important class of heterocyclic compounds, can be achieved through the oxidative cyclization of acylhydrazones. mdpi.com

Furthermore, the Wolff-Kishner reduction, a classic organic reaction used to convert aldehydes and ketones to alkanes, proceeds through a hydrazone intermediate. fiveable.me This demonstrates the fundamental importance of the hydrazone group in synthetic organic chemistry.

Catalytic Applications Involving Hydrazone Moieties

The nitrogen atoms of the hydrazone group can act as ligands, coordinating with metal centers to form catalysts. These metal-hydrazone complexes have been employed in various catalytic transformations. While specific catalytic applications of this compound are not detailed in the literature, the broader class of hydrazone-based catalysts is an active area of research.

Hydrazone-based ligands are used in transition metal catalysis for reactions such as cross-coupling and oxidation. The electronic and steric properties of the hydrazone can be tuned by modifying the substituents, which in turn influences the activity and selectivity of the catalyst.

Moreover, the hydrazone moiety itself can participate in catalytic cycles. For example, recent research has explored the use of visible-light photoredox catalysis to generate N-centered radicals from hydrazones, which can then undergo cascade reactions to form complex nitrogen-containing molecules. thieme.de Another area of development is the use of organocatalysts, such as 2-aminophenols, to accelerate the formation of hydrazones at neutral pH, which is particularly useful for bioconjugation reactions. acs.org

Development of Novel Synthetic Methodologies Utilizing the Compound

The versatility of the N-acylhydrazone functional group has led to the development of new synthetic methods. These methodologies often take advantage of the unique reactivity of the hydrazone to construct complex molecules in an efficient and stereoselective manner.

One area of innovation is the use of microwave-assisted synthesis to produce N-acylhydrazones rapidly and in high yields without the need for solvents or catalysts. acs.org This approach offers a greener and more efficient alternative to traditional synthetic methods.

Another emerging area is the use of hydrazones in multicomponent reactions, where three or more reactants are combined in a single step to form a complex product. For instance, a one-pot, three-component reaction between a hydrazide, an aldehyde, and an α,β-unsaturated ester has been developed for the synthesis of N-alkylated N-acylhydrazones. researchgate.net

Furthermore, aminocatalytic cascade reactions involving hydrazone derivatives have been developed for the synthesis of highly functionalized heterocyclic compounds with excellent stereoselectivity. acs.org These advanced synthetic methods highlight the ongoing importance of hydrazones, including this compound, as key building blocks in modern organic synthesis.

Table 2: Common Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| N-methyl-N-formylhydrazine |

| Pyrazole |

| Oxadiazole |

| Triazole |

| Thiophene |

| Coumarin |

| Matrine |

Analytical Methodologies for Detection and Quantification in Complex Matrices

Chromatographic Techniques

Chromatographic methods are central to the separation and analysis of Pentanal N-methyl-N-formylhydrazone from complex mixtures. Gas chromatography (GC) and liquid chromatography (LC), especially when coupled with mass spectrometry (MS), provide the high selectivity and sensitivity required for trace-level detection. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. However, direct GC analysis of hydrazones can be challenging due to their potential for thermal degradation in the injector port. nih.gov A common strategy involves the derivatization of the analyte to a more thermally stable compound.

For instance, a method developed for the analysis of related hydrazones in false morel mushrooms involves the acid hydrolysis of the hydrazone to its corresponding hydrazine (B178648) (in this case, methylhydrazine), followed by derivatization with pentafluorobenzoyl chloride. The resulting derivative is then analyzed by GC-MS. nih.gov This approach, while indirect, offers high sensitivity and specificity.

Another consideration is that compounds structurally similar to this compound, such as N-hydroxymethyl-N-methylformamide (HMMF), can be converted to other compounds (like N-methylformamide, NMF) in the hot GC injection port, which could complicate direct analysis. nih.gov

A hypothetical GC-MS method for the direct analysis of this compound could involve the following parameters, extrapolated from methods for similar compounds:

| Parameter | Suggested Condition |

| Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injector Temperature | 250 °C (splitless injection) |

| Oven Program | Initial temp 60 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| MS Detector | Mass range 50-350 amu, operating in Selected Ion Monitoring (SIM) mode for enhanced sensitivity |

| Monitored Ions (hypothetical) | m/z 142 (Molecular Ion), and other characteristic fragment ions |

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS is often preferred for the analysis of thermally labile compounds like hydrazones as it avoids high temperatures during sample introduction. nih.gov Reversed-phase high-performance liquid chromatography (RP-HPLC) is a common separation technique for hydrazones. researchgate.net

LC-MS/MS (tandem mass spectrometry) offers enhanced selectivity and is particularly useful for analyzing complex samples. nih.gov A method for the simultaneous determination of related formamide (B127407) compounds in urine utilized a Capcell Pak MF SG80 column with a mobile phase of methanol (B129727) in 2mM formic acid. nih.gov

The following table outlines potential LC-MS/MS parameters for the analysis of this compound:

| Parameter | Suggested Condition |

| Column | C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 2.6 µm particle size) |

| Mobile Phase | A: 0.1% Formic acid in water, B: 0.1% Formic acid in acetonitrile. Gradient elution. |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Ionization Source | Electrospray Ionization (ESI), positive mode |

| MS/MS Transitions (hypothetical) | Precursor ion (m/z 143 [M+H]⁺) to specific product ions |

Spectroscopic Methods for Quantitative Analysis

Spectroscopic techniques, particularly UV-Vis spectrophotometry and Nuclear Magnetic Resonance (NMR) spectroscopy, are valuable for the characterization and, in some cases, quantification of this compound.

UV-Vis Spectroscopy:

Hydrazones typically exhibit strong UV absorption due to the presence of the C=N chromophore and conjugated systems. acs.org The UV-Vis spectrum of a hydrazone is influenced by the solvent polarity, a phenomenon known as solvatochromism. acs.org The wavelength of maximum absorbance (λmax) for hydrazones can vary but often falls within the range of 250-400 nm. acs.orgresearchgate.net For quantitative analysis, a calibration curve can be constructed by measuring the absorbance of standard solutions of known concentrations at the λmax. The concentration of the analyte in a sample can then be determined by measuring its absorbance and interpolating from the calibration curve.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a powerful tool for the structural elucidation of molecules. While not typically used for routine quantitative analysis in complex matrices, it is indispensable for characterizing the pure compound.

¹H NMR: The proton NMR spectrum of this compound would show characteristic signals for the protons in the pentyl group, the methyl group, and the formyl group. The chemical shifts of the methine protons of the CH=O group in related formamides can appear as two separate singlets, indicating the presence of stereoisomers. znaturforsch.com

¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments within the molecule.

The following table summarizes hypothetical NMR data for this compound, based on data for similar structures rsc.orgchemicalbook.com:

| Nucleus | Hypothetical Chemical Shift (δ, ppm) |

| ¹H NMR | ~8.0 (s, 1H, N-CH=O), ~7.0 (t, 1H, C=CH), ~3.0 (s, 3H, N-CH₃), ~2.2 (q, 2H, -CH₂-C=N), ~1.4 (m, 2H, -CH₂-), ~0.9 (t, 3H, -CH₃) |

| ¹³C NMR | ~163 (C=O), ~145 (C=N), ~40-30 (-CH₂- groups), ~30 (N-CH₃), ~14 (-CH₃) |

Method Validation and Performance Characteristics

For any analytical method to be considered reliable, it must undergo a thorough validation process to assess its performance. Key validation parameters include sensitivity, selectivity, and reproducibility. nih.gov

| Parameter | Description | Typical Acceptance Criteria for Trace Analysis |

| Sensitivity | The ability of the method to detect small amounts of the analyte. This is often expressed as the Limit of Detection (LOD) and Limit of Quantification (LOQ). | LOD: Signal-to-noise ratio of 3:1. LOQ: Signal-to-noise ratio of 10:1. |

| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. | No significant interfering peaks at the retention time of the analyte. |

| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. | Correlation coefficient (r²) > 0.99 for the calibration curve. |

| Accuracy | The closeness of the measured value to the true value. It is often assessed through recovery studies by spiking a blank matrix with a known amount of the analyte. | Recovery typically within 80-120%. |

| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). | RSD < 15% for replicate measurements. |

| Reproducibility | The precision of the method when performed by different analysts, in different laboratories, or with different equipment. | Inter-laboratory studies are conducted to assess this parameter. |

For example, a validated LC-MS/MS method for related compounds showed linearity over a concentration range of 0.004-8 µg/mL with a correlation coefficient greater than 0.999. The precision and accuracy for inter-batch analyses were in the range of 1.3-9.8% and 94.7-116.8%, respectively. nih.gov

Sample Preparation and Extraction Protocols from Biological or Environmental Samples

The goal of sample preparation is to isolate the analyte of interest from the complex sample matrix, remove interferences, and concentrate the analyte to a level suitable for detection. fssai.gov.in The choice of extraction protocol depends on the nature of the sample matrix (e.g., water, soil, blood, urine) and the analytical technique to be used.

Liquid-Liquid Extraction (LLE):

LLE is a common technique for extracting analytes from aqueous samples into an immiscible organic solvent. For hydrazones, solvents like hexane (B92381) or ethyl acetate (B1210297) can be effective. mdpi.com

Solid-Phase Extraction (SPE):

SPE is a highly effective and widely used technique for sample clean-up and concentration. fssai.gov.in It involves passing a liquid sample through a solid sorbent that retains the analyte. The analyte is then eluted with a small volume of a suitable solvent. For hydrazones, C18 or other polymeric sorbents can be used. A novel SPE method based on reversible covalent hydrazine chemistry has been developed for the selective extraction of zearalenone, a compound with a ketone group that can form a hydrazone, from edible oils. mdpi.com This approach could potentially be adapted for this compound.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe):

The QuEChERS method is a streamlined approach to sample preparation that involves an initial extraction with an organic solvent (typically acetonitrile) and a salting-out step, followed by a dispersive SPE clean-up step. This method is widely used in food and environmental analysis and could be adapted for the extraction of this compound.

A general sample preparation workflow for a solid sample (e.g., soil or food) might include:

Homogenization: The sample is blended or ground to ensure uniformity.

Extraction: The homogenized sample is extracted with a suitable solvent (e.g., acetonitrile, methanol).

Centrifugation: The extract is centrifuged to separate the solid and liquid phases.

Clean-up: The supernatant is subjected to a clean-up step, such as SPE or dispersive SPE, to remove interfering compounds.

Reconstitution: The cleaned extract is evaporated to dryness and reconstituted in a solvent compatible with the analytical instrument.

For aqueous samples, direct injection after filtration may be possible for less complex matrices, or an SPE step can be employed for pre-concentration and clean-up. fssai.gov.in

Future Research Directions and Perspectives

Exploration of Novel and Sustainable Synthetic Routes

The primary route for the synthesis of Pentanal N-methyl-N-formylhydrazone is through the condensation reaction of pentanal and N-methyl-N-formylhydrazine. Future research should focus on the development of more sustainable and efficient synthetic methodologies. This could involve the exploration of green chemistry principles, such as the use of environmentally benign solvents, catalyst-free reaction conditions, or biocatalytic methods. The development of one-pot synthesis procedures that minimize waste and energy consumption would also be a significant advancement. Investigating the use of solid-phase synthesis or flow chemistry could offer advantages in terms of purification and scalability.

| Aspect | Current Method | Potential Future Direction |

| Catalyst | Typically acid-catalyzed | Development of reusable solid acid catalysts or enzymatic catalysis. |

| Solvent | Often volatile organic solvents | Use of water, ionic liquids, or deep eutectic solvents. |

| Efficiency | Moderate yields and purification challenges | High-yield, low-waste processes through flow chemistry or one-pot reactions. |

Advanced Mechanistic and Computational Studies of Reactivity

A deeper understanding of the reactivity of this compound can be achieved through advanced mechanistic and computational studies. Density Functional Theory (DFT) calculations can be employed to model the electronic structure, reaction pathways, and transition states of its various reactions. Such studies could elucidate the mechanism of its hydrolysis to form N-methyl-N-formylhydrazine and subsequently methylhydrazine, which is of toxicological interest. researchgate.net Computational models can also predict its reactivity with various electrophiles and nucleophiles, guiding the design of new synthetic transformations.

Expansion of Synthetic Applications and Derivatization Potential

The synthetic utility of this compound remains largely unexplored. Future research could focus on utilizing it as a building block in organic synthesis. The carbon-nitrogen double bond of the hydrazone moiety offers a site for various chemical transformations, including cycloaddition reactions, reductions, and oxidations. Derivatization of the pentyl chain or the formyl group could lead to a diverse library of novel compounds with potentially interesting biological or material properties. For instance, the synthesis of heterocyclic compounds, which are prevalent in pharmaceuticals, could be a promising area of investigation.

Investigation of Environmental Fate and Transformation Pathways (excluding direct toxicological impact)

Understanding the environmental fate of this compound is crucial, given its natural occurrence in certain fungi. Research in this area should investigate its persistence, mobility, and transformation in various environmental compartments such as soil and water. Studies on its biodegradation by microorganisms could reveal pathways for its natural attenuation. Photodegradation studies could determine its stability in the presence of sunlight. Identifying the transformation products and their subsequent environmental behavior is essential for a comprehensive environmental risk assessment. It is known that under acidic conditions, similar to those in the stomach, it can hydrolyze to form N-methyl-N-formylhydrazine, which can be further hydrolyzed to methylhydrazine. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.